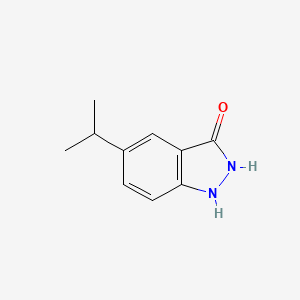
5-Propan-2-yl-1,2-dihydroindazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Propan-2-yl-1,2-dihydroindazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPI, and it has a molecular formula of C12H15NO. DPI is a potent inhibitor of protein kinase C (PKC), which makes it a promising candidate for the treatment of several diseases.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 5-Propan-2-yl-1,2-dihydroindazol-3-one involves the condensation of 2-aminobenzophenone with isobutyraldehyde followed by cyclization to form the desired product.
Starting Materials
2-aminobenzophenone, isobutyraldehyde, sodium hydroxide, acetic acid, ethanol
Reaction
Step 1: Dissolve 2-aminobenzophenone (1.0 g, 5.0 mmol) and isobutyraldehyde (0.6 mL, 7.5 mmol) in ethanol (10 mL) and add sodium hydroxide (0.5 g, 12.5 mmol)., Step 2: Heat the reaction mixture at reflux for 4 hours., Step 3: Cool the reaction mixture to room temperature and acidify with acetic acid., Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 5: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 5-Propan-2-yl-1,2-dihydroindazol-3-one as a white solid (yield: 70%).
作用机制
The mechanism of action of DPI is primarily through the inhibition of PKC. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, DPI can disrupt these processes and induce cell death in cancer cells.
生化和生理效应
DPI has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, DPI has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. DPI has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of DPI is its potency as a PKC inhibitor. This makes it a valuable tool for studying the role of PKC in various cellular processes. Additionally, DPI has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of DPI is its limited solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the research of DPI. One potential direction is the development of DPI-based drugs for the treatment of cancer and other diseases. Another direction is the study of the role of PKC in various cellular processes and the development of new PKC inhibitors. Additionally, the development of new synthesis methods for DPI could lead to improved yields and purity.
科学研究应用
DPI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DPI is in the treatment of cancer. DPI has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. Additionally, DPI has been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
属性
IUPAC Name |
5-propan-2-yl-1,2-dihydroindazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(2)7-3-4-9-8(5-7)10(13)12-11-9/h3-6H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKPXEOXGORMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propan-2-yl-1,2-dihydroindazol-3-one | |
CAS RN |
1601153-51-8 |
Source


|
| Record name | 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2911409.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2911410.png)
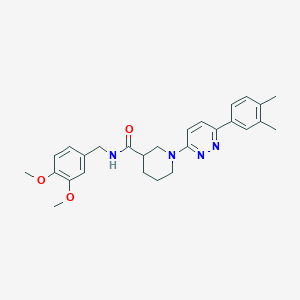
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2911416.png)
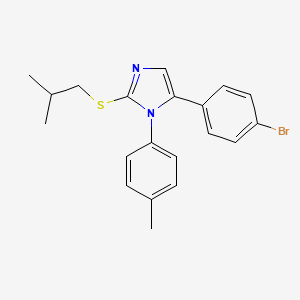
![7-Fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911418.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2911421.png)
![N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2911422.png)
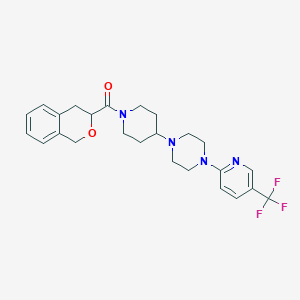


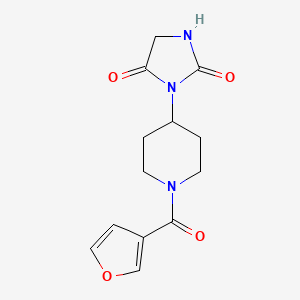
![2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2911429.png)
![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911430.png)